physicochemical properties of sodium 4-aminobenzenesulfonate
physicochemical properties of sodium 4-aminobenzenesulfonate
An In-depth Technical Guide to the Physicochemical Properties of Sodium 4-Aminobenzenesulfonate
Introduction: A Foundational Moiety in Modern Chemistry
Sodium 4-aminobenzenesulfonate, also known as sodium sulfanilate, is an organic sodium salt of sulfanilic acid.[1] It presents as a white to light yellow crystalline powder and is recognized for its hygroscopic nature.[2] This compound serves as a cornerstone in various chemical syntheses, most notably in the production of azo dyes and sulfa drugs.[2] Its utility extends to the pharmaceutical and textile industries, as a reagent in analytical chemistry, and as a biochemical indicator of inflammation-associated acute-phase response.[1][2][3] For researchers and drug development professionals, a comprehensive understanding of its physicochemical properties is not merely academic; it is a prerequisite for its effective application, from ensuring purity and stability to predicting its behavior in complex biological and chemical systems.
This guide provides a detailed exploration of the core , grounded in established analytical techniques. We will delve into the causality behind experimental choices, offering field-proven insights to ensure that the data presented is not just a list of specifications, but a functional tool for the modern scientist.
Molecular Identity and Core Physical Characteristics
The foundational step in characterizing any chemical entity is to establish its identity and basic physical properties. These parameters serve as the primary identifiers and are critical for quality control and regulatory documentation.
Chemical Structure
Sodium 4-aminobenzenesulfonate is characterized by an aminophenyl group to which a sulfonate group is attached, with the sodium ion acting as the counter-ion. The molecule is zwitterionic in its parent acid form (sulfanilic acid), which contributes to its high melting point and unique solubility profile.[4]
Caption: Chemical structure of Sodium 4-aminobenzenesulfonate.
Core Properties Summary
The fundamental properties are summarized below. It is crucial to note the existence of anhydrous and hydrated forms (commonly dihydrate), as this affects molecular weight and can influence quantitative analyses.[5]
| Property | Value | Source(s) |
| Molecular Formula | C₆H₆NNaO₃S (Anhydrous) | [3][6] |
| C₆H₆NNaO₃S·2H₂O (Dihydrate) | [5] | |
| Molecular Weight | 195.17 g/mol (Anhydrous) | [3][6] |
| 231.20 g/mol (Dihydrate) | ||
| CAS Number | 515-74-2 (Anhydrous) | [2][3] |
| 6106-22-5 (Dihydrate) | ||
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | 288 °C (decomposes) | [3][7] |
| Density | 1.512 g/cm³ | [3] |
Solubility Profile: The Gateway to Application
Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics in synthesis to bioavailability in drug formulations. Sodium 4-aminobenzenesulfonate's solubility is dominated by the polar sulfonate group, rendering it soluble in aqueous media.[1][2][8]
Quantitative Solubility Data
| Solvent | Solubility | Source(s) |
| Water | Soluble | [1][8] |
| Water (Dihydrate) | 170 g/L |
Insight: The increased water solubility of the sodium salt form compared to the parent sulfanilic acid is a key reason for its widespread use, particularly in creating aqueous solutions for reactions or formulations.[9]
Experimental Protocol: Determining Aqueous Solubility (Flask Method)
This protocol outlines a standard flask method for determining solubility, a robust and reliable technique for generating equilibrium solubility data.
Caption: Workflow for determining aqueous solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of sodium 4-aminobenzenesulfonate to a known volume of purified water (e.g., 10 mL) in a sealed, thermostated vessel. The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C ± 0.5 °C) for a sufficient period (typically 24 to 48 hours) to ensure the solution is saturated.
-
Sampling: Cease agitation and allow the undissolved solid to sediment. Carefully withdraw a sample from the clear supernatant.
-
Filtration: Immediately filter the sample using a syringe filter (e.g., 0.45 µm PVDF) to remove any undissolved microparticulates. This step is critical to prevent overestimation of solubility.
-
Quantification: Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity, structure, and purity. A combination of UV-Vis, FTIR, and NMR spectroscopy offers a comprehensive characterization.
UV-Visible Spectroscopy
Aromatic compounds like sodium 4-aminobenzenesulfonate exhibit characteristic absorption in the UV region due to π → π* electronic transitions of the benzene ring.[10] The amino (-NH₂) and sulfonate (-SO₃⁻) groups act as auxochromes, influencing the position and intensity of these absorptions.[10]
| Technique | Expected λmax | Rationale |
| UV-Vis | ~200-220 nm | Primary π → π* transition of the benzene ring. |
| ~250-270 nm | Secondary (benzenoid) band, influenced by substituents. |
Insight: UV-Vis spectroscopy is an invaluable tool for quantitative analysis. By establishing a calibration curve, the concentration of sodium 4-aminobenzenesulfonate in solution can be determined rapidly and accurately, making it ideal for dissolution studies or reaction monitoring.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of the molecule's functional groups, providing a highly specific fingerprint. The spectrum is a direct confirmation of the presence of the amino, sulfonate, and substituted benzene ring moieties.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3300-3500 | N-H stretching (asymmetric & symmetric) | Primary Amine (-NH₂) |
| ~1600 | N-H bending (scissoring) | Primary Amine (-NH₂) |
| ~1450-1550 | C=C stretching | Aromatic Ring |
| 1150-1250 | S=O stretching (asymmetric) | Sulfonate (-SO₃⁻) |
| 1030-1080 | S=O stretching (symmetric) | Sulfonate (-SO₃⁻) |
| ~830 | C-H out-of-plane bending | 1,4-disubstituted (para) ring |
Source: Inferred from general IR correlation tables and data for similar sulfonated aromatic compounds.[11]
Experimental Protocol: Acquiring an FTIR Spectrum (KBr Pellet Method)
This is a classic and reliable method for obtaining high-quality infrared spectra of solid samples.
-
Sample Preparation: Grind 1-2 mg of dry sodium 4-aminobenzenesulfonate with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar. The goal is a fine, homogenous powder.
-
Pellet Formation: Transfer the powder to a pellet-forming die and apply high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Background Scan: Run a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
Chromatographic Purity Assessment
For pharmaceutical and research applications, purity is paramount. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for separating and quantifying sodium 4-aminobenzenesulfonate from its potential impurities, such as aniline or isomeric byproducts.[12]
Experimental Protocol: Purity Analysis by RP-HPLC
The following protocol provides a robust starting point for method development. The key is the interaction of the polar analyte with a non-polar stationary phase, with elution controlled by a polar mobile phase.
Caption: General workflow for purity analysis by HPLC.
HPLC Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier like acetonitrile or methanol.[12] A typical starting point could be 80:20 (v/v) buffer:acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Insight: The choice of a C18 column provides a non-polar stationary phase that retains the aromatic portion of the molecule. The acidic mobile phase ensures that the amino group is protonated, leading to consistent retention and sharp peak shapes. This method is self-validating; peak symmetry, retention time stability, and resolution from impurities are all indicators of a well-performing assay.
Stability, Storage, and Safety
Stability and Storage
Sodium 4-aminobenzenesulfonate is generally stable under normal laboratory conditions.[1] However, due to its hygroscopic nature and potential for oxidation (discoloration) of the amino group, proper storage is essential to maintain its integrity.
-
Conditions: Store in a cool, dry, well-ventilated area in a tightly sealed container to protect from moisture and light.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[14]
Safety and Handling
As a laboratory chemical, appropriate precautions must be taken.
-
Hazards: It is irritating to the eyes, respiratory system, and skin.[3][15] It may also cause skin sensitization upon repeated contact.[6]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[13][14]
-
First Aid: In case of contact, flush eyes or skin with copious amounts of water.[14] If inhaled, move to fresh air. Seek medical attention if irritation persists.
References
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Sodium 4-aminobenzenesulfonate | CAS#:515-74-2 | Chemsrc. (n.d.). Retrieved March 7, 2026, from [Link]
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Sodium 4-aminobenzenesulfonate - SIELC Technologies. (2018, February 16). Retrieved March 7, 2026, from [Link]
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4-AMINOBENZENESULFONIC ACID - Ataman Kimya. (n.d.). Retrieved March 7, 2026, from [Link]
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NFC Sodium Sulfanilate - Dry salt - 515-74-2 - Knowde. (n.d.). Retrieved March 7, 2026, from [Link]
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4-Aminobenzenesulfonate | C6H6NO3S- | CID 3335443 - PubChem - NIH. (n.d.). Retrieved March 7, 2026, from [Link]
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Degradation of 4-aminobenzenesulfonate by alginate encapsulated cells of Agrobacterium sp. PNS-1 - PubMed. (2006, September 15). Retrieved March 7, 2026, from [Link]
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4 - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]
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ULTRAVIOLET AND VISIBLE SPECTROSCOPY. (2006, October 26). Retrieved March 7, 2026, from [Link]
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Sodium sulfanilate | C6H6NNaO3S | CID 23664644 - PubChem - NIH. (n.d.). Retrieved March 7, 2026, from [Link]
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Biodegradation of 4-aminobenzenesulfonate by Ralstonia sp PBA and Hydrogenophaga sp PBC isolated from textile wastewater treatment plant | Request PDF - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
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7.2: UV/Vis and IR Spectroscopy - Chemistry LibreTexts. (2024, August 31). Retrieved March 7, 2026, from [Link]
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(PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach - ResearchGate. (2006, October 31). Retrieved March 7, 2026, from [Link]
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CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. (n.d.). Retrieved March 7, 2026, from [Link]
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